Compound Description: This compound serves as a fundamental building block for synthesizing various quinazolinone derivatives. Researchers have explored its reactivity by introducing different substituents on the sulfur atom and the phenyl ring. []
Relevance: This compound shares the core quinazolinone structure with 6-bromo-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone. The key difference lies in the substituents at the 2 and 3 positions of the quinazolinone ring. While 6-bromo-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone features a (2-oxo-2-phenylethyl)thio group at the 2-position and a (4-methoxyphenyl) group at the 3-position, this related compound possesses a thione group at the 2-position and a phenylamino group at the 3-position. []
2. 2-Alkyl Thio Derivatives of Quinazolinone []
Compound Description: This group encompasses a series of quinazolinone derivatives where the sulfur atom of 3-phenylamino-2-thioxo-3H-quinazolin-4-one is alkylated with groups like methyl, α-chloroethyl acetate, and α-bromobenzoylacetophenone. These modifications aim to investigate the structure-activity relationship and identify compounds with enhanced biological profiles. []
Compound Description: This compound results from reacting 3-phenylamino-2-thioxo-3H-quinazolin-4-one with α-bromo-α-cyanoethylacetate. The reaction leads to the formation of a new fused tricyclic ring system. []
4. S-Glycoside Derivatives of Quinazolinone []
Compound Description: This class comprises compounds where a sugar moiety, such as glucose, galactose, or xylose, is attached to the sulfur atom of 3-phenylamino-2-thioxo-3H-quinazolin-4-one. These derivatives are synthesized to explore the potential of glycosylation in enhancing the bioactivity and pharmacokinetic properties of quinazolinones. []
Relevance: These compounds share the core quinazolinone structure with 6-bromo-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone. The presence of a sugar moiety linked through a thioether bond at the 2-position distinguishes these derivatives from the target compound. []
Compound Description: This series encompasses quinazolinone analogs with varying substituents on the benzylideneamino group at the 3-position. These molecules were designed and evaluated for their potential as NMDA receptor inhibitors and anticonvulsant agents. []
Relevance: These compounds share a significant structural similarity with 6-bromo-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone, particularly in the presence of the 6-bromo-2-phenylquinazolin-4(3H)-one core. The main difference lies in the 3-position substituent, where the target compound features a (4-methoxyphenyl) group directly attached to the nitrogen, whereas the BQSB18 series possesses a benzylideneamino group with varying substituents. []
Compound Description: This series comprises quinazolinone analogs with various substituents on the benzylamino group at the 3-position. These molecules were evaluated for their potential as NMDA receptor inhibitors and anticonvulsant agents. []
Compound Description: This series comprises quinazolinone analogs featuring diverse substituents on the benzylamino group at the 3-position. These compounds were synthesized and assessed for their potential as NMDA receptor inhibitors and anticonvulsant agents. []
Compound Description: This series includes quinazolinone analogs with different substituents on the benzylidenehydrazinyl group at the 2-position. These molecules were investigated for potential NMDA receptor inhibitory and anticonvulsant activities. []
Relevance: While structurally related to 6-bromo-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone through the 2-phenylquinazolin-4(3H)-one scaffold, these compounds differ significantly in their substituents. They lack the 6-bromo substitution and feature a benzylidenehydrazinyl group at the 2-position instead of the (2-oxo-2-phenylethyl)thio group present in the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.